4-Iodo-3-methoxy-N-methylaniline
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Overview
Description
4-Iodo-3-methoxy-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 3-position, and a methyl group attached to the nitrogen atom of the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the iodination of 3-methoxy-N-methylaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions. The process would include the careful handling of reagents and optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
4-Iodo-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the iodine atom.
3-Chloro-4-methoxyaniline: Contains a chlorine atom instead of iodine.
2-Bromo-4-methoxyaniline: Contains a bromine atom instead of iodine.
Uniqueness
4-Iodo-3-methoxy-N-methylaniline is unique due to the presence of the iodine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. The iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-iodo-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 |
InChI Key |
JSWSDNQQOOJZCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)I)OC |
Origin of Product |
United States |
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